Cas no 7195-45-1 (1,2-Benzenedicarboxylicacid, 1,2-bis(2-oxiranylmethyl) ester)

7195-45-1 structure
Nome del prodotto:1,2-Benzenedicarboxylicacid, 1,2-bis(2-oxiranylmethyl) ester
1,2-Benzenedicarboxylicacid, 1,2-bis(2-oxiranylmethyl) ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzenedicarboxylicacid, 1,2-bis(2-oxiranylmethyl) ester
- bis(2,3-epoxypropyl) phthalate
- 1,2-diglycidyl phthalate
- Ak-838
- diglycidyl orthophthalate
- Diglycidyl phthalate
- Diglycidylester kyseliny ftalove
- DIGLYCIDYLESTEROFPHTHALICACID
- Diglycidylphthalat
- o-Phthalic acid diglycidyl ester
- phthalic acid bis-oxiranylmethyl ester
- Phthalic acid diglycidyl ester
- Phthalsaeure-bis-<2,3-epoxy-propyl-ester>
- Phthalsaeure-diglycidylester
- 7195-45-1
- Phthalic acid, diglycidyl ester
- EINECS 230-566-6
- 1,2-Benzenedicarboxylic acid, bis(oxiranylmethyl) ester
- Bis(oxiran-2-ylmethyl) phthalate
- SCHEMBL121520
- JRPRCOLKIYRSNH-UHFFFAOYSA-N
- BRN 1256529
- 37099-12-0
- NS00044411
- Diglycidyl ester of phthalic acid
- 5-17-03-00036 (Beilstein Handbook Reference)
- Phthalic acid, bis(2,3-epoxypropyl) ester
- bis(2,3-epoxypropyl)phthalate
- DTXSID10958265
- bis(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate
- Diglycidylester kyseliny ftalove [Czech]
- 1,2-bis[(oxiran-2-yl)methyl] benzene-1,2-dicarboxylate
-
- Inchi: InChI=1S/C14H14O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-4,9-10H,5-8H2
- Chiave InChI: JRPRCOLKIYRSNH-UHFFFAOYSA-N
- Sorrisi: C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3
Proprietà calcolate
- Massa esatta: 278.07900
- Massa monoisotopica: 278.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 8
- Complessità: 346
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.7A^2
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.2373 (rough estimate)
- Punto di ebollizione: 341.08°C (rough estimate)
- Punto di infiammabilità: 172.9 °C
- Indice di rifrazione: 1.4580 (estimate)
- PSA: 77.66000
- LogP: 0.79780
1,2-Benzenedicarboxylicacid, 1,2-bis(2-oxiranylmethyl) ester Letteratura correlata
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
7195-45-1 (1,2-Benzenedicarboxylicacid, 1,2-bis(2-oxiranylmethyl) ester) Prodotti correlati
- 614-33-5(glyceryl tribenzoate)
- 1506407-95-9(1-(2,4,6-trifluorophenyl)cyclopropane-1-carbaldehyde)
- 1500937-19-8(4-4-(aminomethyl)-1,3-oxazol-2-ylbenzonitrile)
- 1531516-84-3(6-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine)
- 2097928-20-4(2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide)
- 25178-74-9(2-(4-methylnaphthalen-1-yl)acetic acid)
- 238089-02-6(E-Ospemifene)
- 1260951-67-4(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide)
- 920440-20-6(N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-(3-methylphenyl)acetamide)
- 2229413-12-9(2-1-(5-methylpyrazin-2-yl)cyclobutylethan-1-amine)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
